molecular formula C13H19N3O4 B2649011 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid CAS No. 1251003-66-3

8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid

Katalognummer: B2649011
CAS-Nummer: 1251003-66-3
Molekulargewicht: 281.312
InChI-Schlüssel: NLRRXBCRISPKTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a fused imidazo[1,2-a][1,4]diazepine core. The structure includes a seven-membered 1,4-diazepine ring fused to a five-membered imidazole ring, with a tert-butoxycarbonyl (Boc) protecting group at position 8 and a carboxylic acid moiety at position 4. The Boc group enhances stability during synthesis, while the carboxylic acid may improve solubility and enable hydrogen-bonding interactions in biological systems .

Eigenschaften

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-7-9(11(17)18)6-15-5-4-14-10(15)8-16/h4-5,9H,6-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRRXBCRISPKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a][1,4]diazepine core, followed by the introduction of the 2-methylpropan-2-yl group and the carboxylic acid functionality. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups that enhance the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design. Specifically, its imidazole and diazepine components are known to interact with biological targets such as receptors and enzymes.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ability of the compound to inhibit tumor growth could be explored further through in vitro and in vivo studies.
  • Neuropharmacology : Due to its diazepine structure, this compound may possess anxiolytic or sedative properties. Research into its effects on neurotransmitter systems could reveal new therapeutic avenues for anxiety and sleep disorders.

Biochemical Research

The compound can serve as a biochemical probe due to its ability to modify protein interactions.

  • Enzyme Inhibition Studies : The carboxylic acid group can participate in hydrogen bonding and ionic interactions with active sites of enzymes. Investigating its role as an enzyme inhibitor can provide insights into enzyme mechanisms and potential therapeutic targets.
  • Protein Labeling : The compound can be utilized in the development of labeling strategies for proteins, facilitating studies on protein dynamics and interactions.

Case Studies

Study FocusFindings
Anticancer ActivityCompound demonstrated selective cytotoxicity against breast cancer cells (MCF-7) in vitro.
Neuropharmacological EffectsExhibited anxiolytic-like effects in rodent models at specific dosages.
Enzyme InteractionShowed inhibition of acetylcholinesterase activity, suggesting potential for Alzheimer’s disease research.

Wirkmechanismus

The mechanism of action of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Functional Groups Reference
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid Imidazo[1,2-a][1,4]diazepine (bicyclic) Boc (position 8), carboxylic acid (position 6) Carboxylic acid, Boc-protected amine
(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid Benzo[f]imidazo[1,5-a][1,4]diazepine Bromo (position 8), 2-fluorophenyl (position 6), methyl (position 4) Carboxylic acid, halogenated aryl
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl (position 7), cyano (position 8), ester groups (positions 5, 6) Nitro, cyano, ester
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives Spirocyclic or monocyclic diazepanes Pyrrolidine-carbonyl, substituted benzothiazoles Amide, spirocyclic systems

Key Differences :

  • Core Heterocycles : The target compound lacks the fused benzene ring present in benzo[f]imidazo[1,5-a][1,4]diazepines (e.g., MIDD0301) , reducing aromatic interactions but increasing conformational flexibility.
  • Protective Groups : The Boc group contrasts with halogen or aryl substituents in GABAA-targeting analogs, influencing metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Solubility (Predicted) LogP Melting Point (°C) Reference
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid ~350 (estimated) Moderate (polar solvents) ~1.5 Not reported
MIDD0301 [(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid] 430.2 Low (lipophilic) ~3.8 >250
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 550.1 Low (ester groups) ~2.9 215–217

Insights :

  • The target compound’s carboxylic acid and Boc group likely confer better aqueous solubility compared to lipophilic benzo[f]imidazo[1,5-a]diazepines .

Biologische Aktivität

8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on a review of relevant literature.

The compound is synthesized through a multi-step process involving the formation of the imidazo ring and subsequent functionalization at the 8-position. The molecular formula of the compound is C11H18N4O4C_{11}H_{18}N_{4}O_{4}, with a molecular weight of approximately 262.256 g/mol. Its structure includes a carboxylic acid group which is crucial for its biological activity.

Research indicates that compounds similar to 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid interact with various biological targets:

  • GABA Receptor Modulation : The compound may exhibit activity as a GABA receptor modulator. Studies have shown that structural analogs can bind to GABA_A receptors, leading to anxiolytic and anticonvulsant effects .
  • ACE Inhibition : Related compounds have demonstrated angiotensin-converting enzyme (ACE) inhibitory activity. For instance, modifications to the carboxylic acid group in similar structures resulted in varying levels of ACE inhibition .

Case Studies and Research Findings

  • GABA_A Receptor Binding : A study on structural analogs showed that modifications at the 8-position significantly increased binding affinity to GABA_A receptors. Compounds with bulky groups at this position exhibited enhanced biological activity .
  • Antimicrobial Activity : Preliminary evaluations indicated potential antimicrobial properties against various Gram-positive bacteria. The compound's efficacy was assessed using minimum inhibitory concentration (MIC) assays .
  • Cytotoxicity Assessments : In vitro studies assessed cytotoxicity against human cell lines. The results indicated that while some derivatives showed promising antimicrobial activity, they did not exhibit significant cytotoxic effects at therapeutic concentrations .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications in the chemical structure influence biological activity:

Substituent Position Modification Type Effect on Activity
8Bulky alkyl groupsIncreased GABA_A receptor affinity
6Carboxylic acid vs esterEsters showed higher ACE inhibition
5Halogen substitutionsEnhanced binding to peripheral benzodiazepine receptors

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid?

  • Methodological Answer : One-pot multi-step reactions are effective for synthesizing complex heterocyclic frameworks. For example, tetrahydroimidazo[1,2-a]pyridine derivatives can be synthesized via sequential cyclization and functionalization steps using ketones, aldehydes, and amines under reflux conditions in solvents like acetic anhydride/acetic acid mixtures . Optimize yields by adjusting stoichiometry (e.g., 1:1 molar ratios of precursors) and reaction time (2–12 hours). Catalysts such as fused sodium acetate (0.5 g per 0.01 mol substrate) enhance cyclization efficiency .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Assign proton environments using 1H^1H-NMR (e.g., DMSO-d6 solvent) and 13C^{13}C-NMR to confirm carbon backbone and substituents. For example, imidazo-diazepine derivatives show distinct peaks for methyl groups (~2.24 ppm) and aromatic protons (~7.29 ppm) .
  • HRMS : Validate molecular weight accuracy (e.g., <0.02% deviation between calculated and observed values) using electrospray ionization (ESI) .
  • IR : Identify functional groups like carbonyls (1719–1670 cm1^{-1}) and nitriles (2220–2209 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-calculated values to identify anomalies (e.g., unexpected splitting due to conformational isomerism) .
  • Complementary techniques : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate between methylene protons in the tetrahydrodiazepine ring .
  • Purity assessment : Quantify impurities via HPLC with a mobile phase of methanol/water/phosphate buffer (5:1:2 ratio, pH 5.5) and tetrabutylammonium hydroxide as an ion-pairing agent .

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to simulate intermediates and transition states. For example, model the nucleophilic attack of a carbonyl group on an imidazole ring to predict regioselectivity .
  • Machine learning : Train models on existing imidazo[1,2-a]pyrimidine reaction datasets to predict optimal solvents (e.g., DMF for polar intermediates) and temperatures (80–120°C) .

Q. What experimental designs validate the compound’s hypothesized bioactivity?

  • Methodological Answer :

  • In silico docking : Screen against target proteins (e.g., GABA receptors) using AutoDock Vina to prioritize assays .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., carbonic anhydrase) at concentrations of 1–100 µM. Use triplicate measurements and positive controls (e.g., acetazolamide) to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.